

In-depth Technical Guide: Deuterium Labeling Position in Omeprazole Sulfide-d3

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Compound of Interest		
Compound Name:	Omeprazole sulfide-d3	
Cat. No.:	B602696	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Omeprazole sulfide-d3**, a deuterated analog of a key intermediate and metabolite of the proton pump inhibitor Omeprazole. The precise position of the three deuterium atoms is on the methoxy group attached to the benzimidazole ring, specifically at the 6-position. This strategic labeling offers a valuable tool for various research applications, particularly in metabolic studies and as an internal standard for pharmacokinetic analyses. This document details the synthesis, physicochemical properties, and analytical methodologies pertinent to **Omeprazole sulfide-d3**, presenting quantitative data in structured tables and outlining experimental protocols.

Introduction

Omeprazole sulfide, also known as Pyrmetazole, is a crucial intermediate in the synthesis of Omeprazole and its enantiomer, Esomeprazole. It is also a significant metabolite of Omeprazole. The deuterated version, **Omeprazole sulfide-d3**, is a stable isotope-labeled compound that serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of deuterium at a specific molecular site allows for its use as an internal standard in quantitative bioanalysis by mass spectrometry, ensuring high accuracy and precision.



The confirmed deuterium labeling position in **Omeprazole sulfide-d3** is on the methoxy group of the benzimidazole moiety. This is chemically described as 6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1]

Physicochemical Properties

The fundamental physical and chemical properties of **Omeprazole sulfide-d3** are summarized in Table 1. These properties are essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of Omeprazole Sulfide-d3

Property	Value	Reference	
Chemical Name	6-(trideuteriomethoxy)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole	[1]	
Synonyms	Omeprazole sulfide-d3, Ufiprazole-d3, Pyrmetazole-d3	[2]	
CAS Number	922730-98-1	[1]	
Molecular Formula	C17H16D3N3O2S	[2]	
Molecular Weight	332.44 g/mol	[1]	
Appearance	Solid		
Solubility	Soluble in Acetonitrile and Chloroform	[2]	

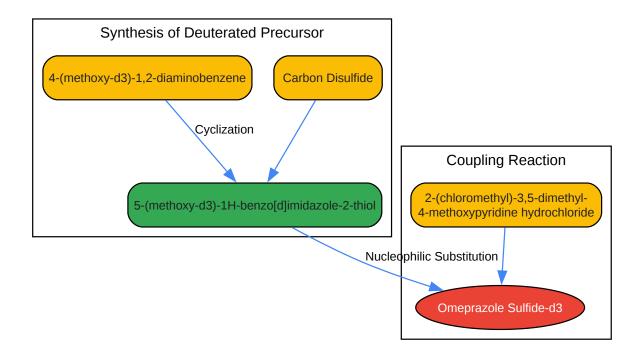
Synthesis of Omeprazole Sulfide-d3

The synthesis of **Omeprazole sulfide-d3** involves a multi-step process that begins with the preparation of the deuterated precursor, 5-(methoxy-d3)-2-mercaptobenzimidazole. This key intermediate is then coupled with the pyridine moiety to yield the final product.

Logical Synthesis Pathway



The logical flow of the synthesis is depicted in the following diagram. The initial step is the synthesis of the deuterated benzimidazole core, which is then subjected to a nucleophilic substitution reaction with the chloromethyl pyridine derivative.



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Caption: Logical workflow for the synthesis of Omeprazole sulfide-d3.

Experimental Protocols

Protocol 1: Synthesis of 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol

This protocol outlines the synthesis of the key deuterated intermediate.[3]

- Materials: 4-(methoxy-d3)-1,2-diaminobenzene, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Ethanol.
- Procedure:
 - In a reaction vessel equipped for reflux, dissolve potassium hydroxide in ethanol.



- Add carbon disulfide to the ethanolic potassium hydroxide solution.
- Cool the reaction mixture.
- Slowly add the pre-synthesized 4-(methoxy-d3)-1,2-diaminobenzene to the reaction mixture.
- Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture and acidify to precipitate the product.
- Filter, wash with water, and dry the precipitate to obtain 5-(methoxy-d3)-1Hbenzo[d]imidazole-2-thiol.

Protocol 2: Synthesis of Omeprazole Sulfide-d3

This procedure details the coupling reaction to form the final product, adapted from the synthesis of the non-deuterated analog.

- Materials: 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol, 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride, Sodium hydroxide (NaOH), Ethanol, Water.
- Procedure:
 - In a suitable reaction vessel, dissolve sodium hydroxide in ethanol with heating.
 - To the dissolved sodium hydroxide solution, add 5-(methoxy-d3)-1H-benzo[d]imidazole-2-thiol and reflux until it dissolves.
 - Cool the reaction mixture to below 10°C.
 - In a separate vessel, dissolve 2-(chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride in water.
 - Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.



- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
- Upon completion, the product may precipitate. If not, the product can be extracted with a suitable organic solvent.
- Filter the precipitate or isolate the product from the organic phase, wash, and dry to yield
 Omeprazole sulfide-d3.

Analytical Characterization

The identity and purity of **Omeprazole sulfide-d3** are confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **Omeprazole sulfide-d3**. A typical reversed-phase HPLC method can be adapted from the analysis of Omeprazole and its related substances.

Table 2: Representative HPLC Method Parameters

Parameter	Condition	Reference
Column	C18 (e.g., 250 x 4.6 mm, 5 μm)	[4][5]
Mobile Phase	Gradient or isocratic elution with Acetonitrile and a buffer (e.g., phosphate buffer pH 7.4)	[5]
Flow Rate	0.5 - 1.0 mL/min	[5]
Detection	UV at 302 nm	[5]
Injection Volume	10 - 20 μL	[4]
Column Temperature	Ambient or controlled (e.g., 30 °C)	



Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic purity of **Omeprazole sulfide-d3**. Electrospray ionization (ESI) is a common technique used for this analysis. The mass spectrum will show a molecular ion peak corresponding to the deuterated compound.

Table 3: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Ion [M+H]+	m/z 333.1	
Exact Mass	332.1386	[1]
Fragmentation lons (of non- deuterated analog)	Key fragments of Omeprazole include m/z 198, which corresponds to the pyridinylmethyl moiety.	[2][6]

The fragmentation pattern of **Omeprazole sulfide-d3** would be expected to be similar to its non-deuterated counterpart, with a 3-dalton mass shift in fragments containing the deuterated benzimidazole moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the position of the deuterium label. In the ¹H NMR spectrum of **Omeprazole sulfide-d3**, the singlet corresponding to the methoxy protons on the benzimidazole ring (typically around 3.8 ppm for the non-deuterated analog) will be absent. The ¹³C NMR spectrum will show a characteristic triplet for the deuterated methoxy carbon due to C-D coupling.

Table 4: Predicted NMR Data for Omeprazole Sulfide-d3



Nucleus	Expected Chemical Shift (δ, ppm) (based on non- deuterated analog)	Key Feature for d3- analog	Reference (for non- deuterated)
¹H NMR	~3.8 (s, 3H, -OCH₃ on benzimidazole)	Absence of this singlet	[1]
~2.2-2.4 (s, 6H, -CH₃ on pyridine)	Presence of these singlets	[7]	
~3.7 (s, 3H, -OCH₃ on pyridine)	Presence of this singlet	[7]	
~4.4 (s, 2H, -S-CH ₂ -)	Presence of this singlet		
Aromatic protons	Presence of aromatic signals		
¹³ C NMR	~56 (-OCH₃ on benzimidazole)	Triplet due to C-D coupling	[8][9]
Other aromatic and aliphatic carbons	Presence of corresponding signals	[8][9]	

Applications in Research and Development

Omeprazole sulfide-d3 is primarily utilized in the following areas:

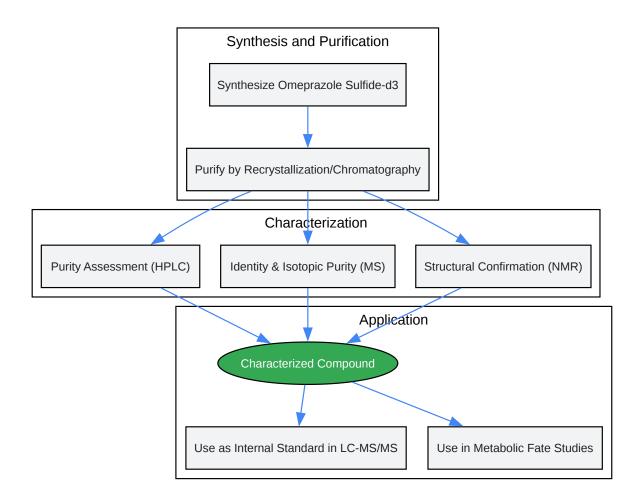
- Internal Standard: It serves as an ideal internal standard for the quantification of Omeprazole sulfide in biological matrices (e.g., plasma, urine) using LC-MS/MS. Its chemical and physical properties are nearly identical to the analyte, but it is distinguishable by its mass, allowing for correction of variability during sample preparation and analysis.
- Metabolic Studies: The deuterium labeling helps in tracing the metabolic fate of the methoxy
 group on the benzimidazole ring of Omeprazole and its sulfide metabolite. By comparing the
 metabolism of the deuterated and non-deuterated compounds, researchers can investigate
 the kinetic isotope effect and understand the role of specific metabolic pathways.



Conclusion

The deuterium labeling in **Omeprazole sulfide-d3** is definitively located on the methoxy group of the benzimidazole ring. This technical guide has provided a detailed overview of its synthesis, physicochemical characteristics, and analytical methodologies. The availability of this stable isotope-labeled compound is of significant value to the pharmaceutical research community, enabling more accurate and reliable studies in drug metabolism and pharmacokinetics.

Experimental Workflow Diagram



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Caption: General experimental workflow from synthesis to application of **Omeprazole sulfide- d3**.

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